3-(Azetidin-3-yloxy)pyrrolidine
Description
3-(Azetidin-3-yloxy)pyrrolidine is a bicyclic amine comprising a pyrrolidine ring (5-membered saturated heterocycle with one nitrogen atom) fused with an azetidine moiety (4-membered saturated heterocycle with one oxygen atom). Pyrrolidine derivatives are widely explored for their pharmacological properties, including interactions with serotonin receptors (e.g., 5-HT1A) and enzyme inhibition (e.g., Akt kinase) . The azetidine substitution introduces conformational constraints, which may enhance binding affinity or selectivity compared to simpler pyrrolidine analogs.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)pyrrolidine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-6(1)10-7-4-9-5-7/h6-9H,1-5H2 |
InChI Key |
XMUASWOCCOBXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yloxy)pyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production methods for 3-(Azetidin-3-yloxy)pyrrolidine often utilize microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-yloxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more stable amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products:
Oxidation: N-oxides of 3-(Azetidin-3-yloxy)pyrrolidine.
Reduction: Amines derived from the reduction of the azetidine ring.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
3-(Azetidin-3-yloxy)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo strain-driven reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with biological molecules, leading to various pharmacological effects. The pyrrolidine ring contributes to the compound’s stability and enhances its binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Azetidin-3-yloxy)pyrrolidine with key analogs in terms of structural features, pharmacological activity, and receptor interactions.
Pyrrolidine-2,5-dione Derivatives
- Structure : Pyrrolidine-2,5-dione derivatives feature a diketone-modified pyrrolidine ring. For example, compound 31 (3-(1H-indol-3-yl)pyrrolidine-2,5-dione) exhibits dual activity on serotonin transporters (SERT) and 5-HT1A receptors .
- Activity :
- Comparison : Unlike 3-(Azetidin-3-yloxy)pyrrolidine, these derivatives lack the azetidine substituent but demonstrate how pyrrolidine modifications can enhance receptor binding. The azetidine’s oxygen atom may introduce hydrogen-bonding capabilities absent in diketone derivatives.
3-(Dimethylamino)piperidine and 2-(Dimethylamino)pyrrolidine
- Structure: These analogs feature dimethylamino substituents on piperidine or pyrrolidine rings (e.g., compounds B40–B63) .
- Activity: In a combinatorial library, analogs with 3-(dimethylamino)piperidine or 2-(dimethylamino)pyrrolidine showed moderate cytotoxicity (GI50: 18–52 µM) against glioblastoma (U87) and endothelial (bEnd.3) cells .
Pyrrolidine Hydroxamates and Benzonitriles
- Structure : Hybrid benzofuroxan-based pyrrolidine hydroxamates (e.g., 100a , 100b ) and benzonitriles (e.g., 101a , 101b ) exhibit Akt kinase inhibition .
- Activity :
H3 Receptor Antagonists with Pyrrolidine Moieties
- Structure : Pyrrolidine derivatives with propoxy linkers (e.g., compound 32 ) showed high H3 receptor affinity .
- Activity :
Key Research Findings and Insights
Structural Rigidity vs.
Hydrogen-Bonding Potential: The oxygen atom in the azetidine moiety may mimic ether or carbonyl groups in other derivatives (e.g., H3 antagonists or diketones), enabling novel interactions with targets like 5-HT1A or H3 receptors .
Stereochemical Independence : Unlike some pyrrolidine derivatives (e.g., Akt inhibitors), stereochemistry may play a lesser role in 3-(Azetidin-3-yloxy)pyrrolidine’s activity due to its constrained structure .
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